![molecular formula C16H18FNO2S B5857464 N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide](/img/structure/B5857464.png)
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DBM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBM is a derivative of sulfonylurea, a class of compounds commonly used in the treatment of type 2 diabetes. However, DBM has shown promising results in a range of other applications, including cancer treatment and neuroprotection.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in neurons, it has been shown to protect against oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of inflammation and oxidative stress. These effects are thought to be mediated by the compound's ability to inhibit specific enzymes involved in these processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing harm to cells or organisms. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide. One area of interest is in the development of new cancer therapies that incorporate this compound as a key component. Other potential applications include the treatment of neurodegenerative diseases and the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential therapeutic applications.
Synthesis Methods
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenylamine with 2-fluorobenzyl chloride, followed by the addition of methanesulfonyl chloride. The resulting compound can be purified using column chromatography to obtain a high degree of purity.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. One of the most promising areas of research is in cancer treatment, with studies showing that this compound has anti-tumor activity in a range of different cancer cell lines. This compound has also been investigated for its potential neuroprotective properties, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-7-6-8-13(2)16(12)18(21(3,19)20)11-14-9-4-5-10-15(14)17/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXYXEUKRKIFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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